4-methyl-N-[2-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S/c1-18-8-10-20(11-9-18)26(34)27-15-14-23-29-28-22-12-13-24(30-32(22)23)35-17-25(33)31-16-4-6-19-5-2-3-7-21(19)31/h2-3,5,7-13H,4,6,14-17H2,1H3,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTCDAOKRCZOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the tetrahydroquinoline moiety and the final coupling with the benzamide derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It might find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of specific enzymes, activation of signaling cascades, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Compound A : 4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
- Key Differences: Replaces the 2-oxo-tetrahydroquinolin group with a 3-(trifluoromethyl)benzylsulfanyl substituent.
- Molecular Weight : 471.501 g/mol (vs. inferred ~500 g/mol for the target compound).
Compound B : N-(2-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
- Key Differences: Substitutes the tetrahydroquinolin group with a 3,4-dimethoxyphenethylcarbamoyl-methylsulfanyl chain.
- Impact: The dimethoxyaryl group introduces electron-donating effects, which may alter binding affinity to targets like HDACs or kinases compared to the bicyclic tetrahydroquinolin system .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The tetrahydroquinolin moiety in the target compound provides a rigid bicyclic structure, favoring π-π stacking and hydrophobic interactions.
- Compound A’s trifluoromethyl group increases metabolic resistance but may reduce solubility.
- Compound B’s polar carbamoyl group enhances solubility but could limit blood-brain barrier penetration .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (common in virtual screening ), the target compound’s structural similarity to analogs can be quantified:
- Tanimoto Index (vs. Compound A) : Estimated ~65–70% (shared benzamide and triazolopyridazin core; divergent sulfanyl substituents).
- Tanimoto Index (vs. Compound B): ~60–65% (lower due to carbamoyl vs. tetrahydroquinolin groups).
Implications: Moderate similarity suggests overlapping but distinct bioactivity profiles. For example, Compound A’s trifluoromethyl group may confer selectivity for hydrophobic binding pockets, whereas the target compound’s tetrahydroquinolin could engage in cation-π interactions .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that includes a tetrahydroquinoline moiety and a triazolopyridazine unit. Its molecular formula is C_{22}H_{26N_4O_2S with a molecular weight of approximately 426.54 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Research indicates that the compound exhibits significant antiplatelet activity . This effect is primarily attributed to its ability to modulate nitric oxide synthase (NOS) activity through acetylation processes facilitated by membrane-bound enzymes such as Calreticulin Transacetylase (CRTAase) . The compound enhances intracellular nitric oxide levels, leading to the inhibition of platelet aggregation in vitro and in vivo .
2. Therapeutic Applications
The antiplatelet properties make this compound a candidate for therapeutic applications in cardiovascular diseases where platelet aggregation plays a crucial role. Additionally, its structural components may suggest activity against other conditions such as:
- Cancer : The triazole and pyridazine rings are known to exhibit anticancer properties in other compounds.
- Inflammatory Diseases : Modulation of nitric oxide pathways could also position it as a treatment for inflammatory conditions.
3. Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds with structural analogs:
- A study on acetoxy quinolones demonstrated their effectiveness in inhibiting cyclooxygenase-1 (Cox-1), leading to reduced thromboxane A2 levels and subsequently decreased platelet aggregation .
- Another research highlighted the synthesis of derivatives that showed enhanced bioactivity compared to their parent compounds, indicating that structural modifications can significantly impact efficacy .
4. In Vitro and In Vivo Studies
In vitro studies have shown that derivatives of the compound can effectively inhibit platelet aggregation induced by ADP and arachidonic acid . In vivo studies further confirmed these findings, showcasing significant reductions in thrombus formation in animal models.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Mechanism | Reference |
|---|---|---|---|
| 4-methyl-N-[...] | Antiplatelet | NOS modulation via CRTAase | |
| Acetoxy Quinolone | Antiplatelet | Cox-1 inhibition | |
| Triazole Derivative | Anticancer | Apoptosis induction |
Table 2: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C_{22}H_{26}N_4O_2S |
| Molecular Weight | 426.54 g/mol |
| Key Functional Groups | Tetrahydroquinoline, Triazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
